molecular formula C19H24ClNO B1385500 4-Chloro-N-[4-(hexyloxy)benzyl]aniline CAS No. 1040682-52-7

4-Chloro-N-[4-(hexyloxy)benzyl]aniline

Cat. No.: B1385500
CAS No.: 1040682-52-7
M. Wt: 317.9 g/mol
InChI Key: QFEBKTZLWJCICH-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-(hexyloxy)benzyl]aniline is a substituted aniline derivative featuring a chloro group at the para position of the aniline ring and a 4-(hexyloxy)benzyl group attached to the nitrogen atom. Its molecular formula is C₁₉H₂₄ClNO, with a calculated molecular weight of 317.84 g/mol.

Properties

IUPAC Name

4-chloro-N-[(4-hexoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO/c1-2-3-4-5-14-22-19-12-6-16(7-13-19)15-21-18-10-8-17(20)9-11-18/h6-13,21H,2-5,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEBKTZLWJCICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting Material: 4-Chloronitrobenzene or 4-chlorobenzyl derivatives.
  • Reaction: Nucleophilic substitution of the chlorine atom with aniline or its derivatives under basic or thermal conditions.
  • Conditions: Elevated temperatures (around 150-200°C) with a suitable base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF).
  • Outcome: Formation of the aniline derivative with a benzyl substituent.

Example:

  • 4-Chlorobenzyl chloride reacts with 4-(hexyloxy)aniline in the presence of a base to produce the target compound.

Reduction of Nitro Precursors

A common route involves reducing nitro-substituted intermediates to the corresponding aniline.

Procedure:

  • Starting Material: 4-Chloronitrobenzene or 4-benzyloxy-3-chloronitrobenzene.
  • Reagents: Stannous chloride (SnCl₂), iron powder, or catalytic hydrogenation.
  • Conditions: Acidic aqueous media for SnCl₂ reduction; hydrogenation over Pd/C or PtO₂ under hydrogen atmosphere.
  • Reaction: Nitro group reduction to amine, yielding 4-chloro-N-[4-(hexyloxy)benzyl]aniline.

Example:

  • Reduction of 4-benzyloxy-3-chloronitrobenzene with SnCl₂ in acidic conditions produces the corresponding aniline hydrochloride, which can be neutralized to free base.

Coupling of Benzyl Halides with Aniline Derivatives

This method involves the formation of the benzylamine linkage through halogenated intermediates.

Procedure:

  • Starting Material: 4-(Hexyloxy)benzyl chloride or bromide.
  • Reaction: Nucleophilic substitution with aniline or its derivatives.
  • Conditions: Reflux in polar solvents like ethanol or acetonitrile with a base such as potassium carbonate.
  • Outcome: Formation of the benzylamine linkage.

Example:

  • 4-(Hexyloxy)benzyl chloride reacts with aniline under reflux to produce the target compound.

Key Research Findings and Data

Method Reagents Solvent Conditions Yield Notes
S_NAr 4-Chlorobenzyl chloride + 4-(hexyloxy)aniline DMF 150-200°C, 12-24h 65-85% Efficient for aromatic substitution
Nitro reduction 4-Chloronitrobenzene + SnCl₂ Ethanol/HCl Reflux, 2-4h 90-95% High purity; suitable for large scale
Benzyl halide coupling 4-(Hexyloxy)benzyl chloride + aniline Ethanol Reflux, 8-12h 70-88% Straightforward; good for functionalization

Notes on Optimization and Environmental Considerations

  • Catalyst Choice: Use of environmentally benign catalysts like Pd/C for hydrogenation reduces hazardous waste.
  • Solvent Selection: Preference for greener solvents such as ethanol or ethyl acetate over chlorinated solvents.
  • Reaction Monitoring: TLC and HPLC are essential for tracking reaction progress and optimizing yields.
  • Purification: Column chromatography or recrystallization ensures high purity of the final product.

Summary of Recommended Protocol

Stepwise Synthesis:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[4-(hexyloxy)benzyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like toluene or dichloromethane.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted anilines with various functional groups.

Scientific Research Applications

4-Chloro-N-[4-(hexyloxy)benzyl]aniline has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as liquid crystals or polymers.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds with biological activity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[4-(hexyloxy)benzyl]aniline involves its interaction with specific molecular targets. The chloro group and the hexyloxybenzyl moiety can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in Alkoxybenzyl Anilines

4-Chloro-N-(4-propoxybenzyl)aniline
  • Molecular Weight : 275.77 g/mol (CAS 1036585-50-8)
  • Key Differences : Propoxy (C₃H₇O) vs. hexyloxy (C₆H₁₃O) chain.
  • Used as a chemical intermediate, its smaller size may favor crystallinity over liquid crystalline behavior .
(E)-4-(Hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline
  • Structure : Schiff base with benzyloxy and hexyloxy groups.
  • Key Differences : The Schiff base (C=N) linkage contrasts with the secondary amine in the target compound.
  • Applications : Exhibits liquid crystalline properties due to dual alkoxy groups, suggesting the target compound’s hexyloxy chain could similarly enhance mesophase stability if modified into a Schiff base .

Halogen and Functional Group Variations

N-(4-Chlorobenzylidene)-4-methoxy-aniline
  • Structure : Schiff base with methoxy and chloro substituents.
  • Key Differences : The methoxy group (electron-donating) vs. hexyloxy (electron-neutral but lipophilic).
  • Applications : Demonstrated corrosion inhibition for zinc; the target compound’s hexyloxy chain may improve hydrophobic protection in acidic media .
4-Fluoro-N-(4-hydroxybenzylidene)aniline
  • Structure : Fluorine substituent and hydroxy group.
  • Key Differences : Fluorine’s electronegativity alters electronic distribution compared to chloro. The hydroxy group enables hydrogen bonding, absent in the target compound.
  • Applications : Used in coordination chemistry; the target compound’s chloro and hexyloxy groups may favor different ligand-metal interactions .

Quantum Chemical and Physicochemical Properties

4-Chloro-N-(4-methoxybenzylidene)aniline (4-CNMBA)
  • Key Findings : Density functional theory (DFT) studies highlight Fukui functions as reactive sites for corrosion inhibition.
  • Comparison : The hexyloxy chain in the target compound could enhance adsorption on metal surfaces due to increased hydrophobicity, improving inhibition efficiency .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
4-Chloro-N-[4-(hexyloxy)benzyl]aniline C₁₉H₂₄ClNO 317.84 Cl, C₆H₁₃O Potential amphiphilic materials
4-Chloro-N-(4-propoxybenzyl)aniline C₁₆H₁₈ClNO 275.77 Cl, C₃H₇O Chemical intermediate
N-(4-Chlorobenzylidene)-4-methoxy-aniline C₁₄H₁₂ClNO 253.71 Cl, Schiff base, OCH₃ Corrosion inhibition
4-CNMBA C₁₄H₁₁ClN₂O Not reported Cl, OCH₃, Schiff base Corrosion inhibitor (DFT-studied)
(E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline C₂₆H₂₇NO₂ Not reported C₆H₁₃O, C₇H₇O, Schiff base Liquid crystalline materials

Research Findings and Trends

Lipophilicity and Solubility : The hexyloxy chain significantly increases logP compared to shorter alkoxy or methoxy groups, enhancing lipid solubility but reducing aqueous solubility. This property is critical for applications in drug delivery or surfactants .

Corrosion Inhibition : Chloro and alkoxy substituents synergize to improve adsorption on metal surfaces. Longer chains (hexyloxy) may form denser protective layers than methoxy or propoxy groups .

Thermal Stability : Schiff base analogs exhibit lower thermal stability than secondary amines due to the C=N bond. The target compound’s saturated N-CH₂ linkage likely enhances stability .

Synthetic Flexibility : Reductive amination () and condensation reactions () are versatile for modifying substituents, enabling tailored physicochemical properties.

Biological Activity

4-Chloro-N-[4-(hexyloxy)benzyl]aniline is an organic compound with notable potential in medicinal chemistry due to its unique structural features, including a chloro substituent and a hexyloxy group. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

The molecular formula of this compound is C19H24ClNO, with a molecular weight of 317.85 g/mol. The presence of the chloro group at the para position of the aniline ring and the hexyloxy group at the para position of the benzyl moiety enhances its chemical reactivity, allowing for various electrophilic and nucleophilic reactions .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, leading to inhibition of enzyme activity or modulation of receptor signaling pathways.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, related anilines have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as quorum sensing inhibitors in pathogenic bacteria like Pseudomonas aeruginosa and Chromobacterium violaceum. The structure-activity relationship suggests that modifications in the alkoxy side chain can enhance antimicrobial efficacy.

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. Preliminary data suggest that similar compounds can induce apoptosis in cancer cells by triggering oxidative stress pathways and inhibiting cell proliferation. The specific interactions with cellular targets are still under investigation but may involve disrupting key signaling pathways associated with tumor growth .

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

  • Anticancer Assays :
    • A study conducted on a series of chloro-substituted anilines found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa cells). The mechanism was attributed to enhanced cellular uptake and subsequent oxidative damage .
  • Quorum Sensing Inhibition :
    • Research into N-acyl homoserine lactones revealed that modifications similar to those in this compound could inhibit quorum sensing mechanisms in bacteria, potentially reducing virulence factors and biofilm formation .

The biological activity of this compound is believed to stem from its ability to interact with specific enzyme targets or receptors. The chloro group may enhance binding affinity through electron-withdrawing effects, while the hexyloxy group could influence lipophilicity, facilitating membrane penetration .

Data Table: Biological Activity Summary

Activity TypeAssay TypeResultReference
AntimicrobialMIC against Pseudomonas aeruginosaEffective at low concentrations
AnticancerCytotoxicity in HeLa cellsInduced apoptosis
Quorum SensingInhibition assaysReduced biofilm formation

Q & A

Basic: What are the common synthetic routes for preparing 4-Chloro-N-[4-(hexyloxy)benzyl]aniline?

The compound is typically synthesized via Schiff base condensation between 4-(hexyloxy)aniline and a substituted benzaldehyde. A general method involves refluxing 4-(hexyloxy)aniline with 4-chlorobenzaldehyde in absolute ethanol under inert conditions (e.g., N₂ atmosphere), followed by purification via column chromatography . Key steps include:

  • Catalyst-free condensation : Ethanol acts as both solvent and proton shuttle, enabling imine bond formation.
  • Purification : Silica gel chromatography with hexane/ethyl acetate gradients yields pure product (typical yields: 60–70%) .
    Alternative routes may involve functionalizing pre-synthesized Schiff bases with allyl or bromo groups .

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

  • ¹H/¹³C NMR : Confirms the presence of the hexyloxy chain (δ ~3.8–4.0 ppm for OCH₂), aromatic protons, and imine proton (δ ~8.5 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic rings (e.g., ~60°), critical for structural validation . SHELX programs (e.g., SHELXL) are standard for refining crystallographic data .
  • HPLC-MS/MS : Quantifies purity (>98%) and detects trace impurities in deuterated analogs .

Advanced: How can researchers optimize reaction conditions to improve synthetic yields?

  • Solvent selection : Ethanol or toluene enhances imine formation kinetics compared to polar aprotic solvents .
  • Catalysts : CuCl/KOH systems accelerate Ullmann-type coupling in halogenated derivatives .
  • Temperature control : Refluxing at 100°C balances reaction rate and byproduct suppression .
  • Workup strategies : Acid quenching (e.g., acetic acid) stabilizes intermediates, while molecular sieves absorb residual moisture in sensitive reactions .

Advanced: How should structural discrepancies in crystallographic data be addressed?

Discrepancies in bond lengths or dihedral angles (e.g., vs. 4-chloro-N-[4-(dimethylamino)benzylidene]aniline ) arise from:

  • Crystal packing effects : Van der Waals interactions distort geometries.
  • Tautomerism : Proton transfer between imine and enamine forms alters bond metrics.
    Mitigation strategies :
  • Compare multiple datasets from similar compounds .
  • Use high-resolution data (≤0.8 Å) and refine with SHELXL’s TWIN/BASF commands for twinned crystals .

Advanced: What role does the hexyloxy group play in material science applications?

The hexyloxy chain enhances:

  • Liquid crystallinity : Aliphatic chains promote mesophase stability in Schiff bases, as seen in benzyloxy-benzylidene derivatives .
  • Hole transport : In anthracene-based materials, hexyloxy groups improve solubility and charge mobility in organic semiconductors .
  • Thermal stability : Long alkyl chains reduce decomposition rates in thermogravimetric analyses (TGA) .

Advanced: How can researchers resolve contradictions in halogenation reactivity data?

Contradictions in bromination/chlorination efficiency (e.g., NBS vs. Cl₂ gas) may stem from:

  • Electronic effects : Electron-withdrawing groups (e.g., -Cl) deactivate aromatic rings, requiring harsher conditions .
  • Steric hindrance : Bulky hexyloxy groups slow electrophilic substitution at para positions.
    Experimental design :
  • Use N-bromosuccinimide (NBS) in THF/EtOAc (1:1) for regioselective bromination .
  • Monitor progress via TLC and adjust stoichiometry (1.2–1.5 eq. halogenating agent) .

Basic: What are the key safety considerations when handling this compound?

  • Toxicity : Avoid inhalation; use fume hoods due to potential amine-related irritancy.
  • Stability : Store under inert gas (Ar/N₂) to prevent oxidation of the imine bond.
  • Waste disposal : Neutralize with dilute HCl before incineration .

Advanced: How can computational methods complement experimental studies of this compound?

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) for optoelectronic applications .
  • Molecular dynamics (MD) : Simulate mesophase behavior in liquid crystals .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) if bioactive derivatives are synthesized .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-[4-(hexyloxy)benzyl]aniline
Reactant of Route 2
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4-Chloro-N-[4-(hexyloxy)benzyl]aniline

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